N,N'-dimethylbenzene-1,3-dicarboxamide
Description
N,N’-Dimethylbenzene-1,3-dicarboxamide is a symmetric aromatic dicarboxamide derivative characterized by two methyl groups attached to the amide nitrogen atoms of a benzene-1,3-dicarboxamide core. This structural motif renders the compound planar, with the methyl groups enhancing steric bulk and reducing hydrogen-bonding capacity compared to unsubstituted analogues. The methyl substituents likely improve solubility in organic solvents while diminishing polarity, which may influence its applications in materials science or as a synthetic intermediate.
Properties
CAS No. |
6780-97-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
The benzene-1,3-dicarboxamide scaffold is versatile, with modifications at the amide nitrogen or aromatic ring significantly altering physical, chemical, and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Impact on Key Properties
- Hydrogen Bonding: N,N’-Dimethylbenzene-1,3-dicarboxamide lacks N–H donors, unlike compounds with unsubstituted amides (e.g., cubane-1,3-dicarboxamide) or hydroxylated derivatives (e.g., glycopeptoids in ). This reduces its ability to form supramolecular assemblies or participate in biological interactions reliant on H-bonding .
- Solubility : Methylation enhances organic solubility compared to polar analogues like glycosylated derivatives () or hydroxyl-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .
Structural and Spectroscopic Comparisons
Table 2: Spectroscopic Signatures
- IR : Methylated amides lack N–H stretches (~3345 cm⁻¹ in hydroxylated analogues) but retain amide C=O peaks near 1650 cm⁻¹. Glycosylated derivatives exhibit additional ester C=O (1752 cm⁻¹) and –OH stretches .
- NMR: Methyl groups on nitrogen resonate at δ 2.8–3.2, distinct from the deshielded protons in azetidinone (δ 4.0–4.5) or sugar moieties (δ 4.5–5.5) .
Preparation Methods
Synthesis of Benzene-1,3-Dicarbonyl Chloride
Benzene-1,3-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. Excess chlorinating agent ensures complete conversion, with reaction completion monitored by FT-IR spectroscopy (disappearance of -COOH stretches at 2500–3300 cm⁻¹).
Amidation with Dimethylamine
The acid chloride intermediate reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions. Triethylamine is added to scavenge HCl, facilitating a 78–85% yield. The product precipitates as a white crystalline solid, purified via recrystallization from ethanol/water mixtures.
One-Pot Coupling Using Carbodiimide Reagents
Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly link benzene-1,3-dicarboxylic acid with dimethylamine.
Reaction Mechanism and Optimization
The carboxylic acid activates in situ with the carbodiimide, forming an O-acylisourea intermediate. Dimethylamine then displaces the leaving group, producing the diamide. Key parameters include:
-
Solvent selection : Dichloromethane or dimethylformamide (DMF) optimizes reagent solubility.
-
Stoichiometry : A 1:2.2 molar ratio of acid to amine ensures complete conversion.
-
Temperature : Reactions proceed at 25–40°C, with higher temperatures accelerating byproduct formation.
Yield and Purity Considerations
Yields range from 65–72%, with HPLC analysis showing >98% purity after silica gel chromatography. Common impurities include mono-amide byproducts and unreacted starting materials.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving efficiency.
Procedure Overview
A mixture of benzene-1,3-dicarboxylic acid, dimethylamine hydrochloride, and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF is irradiated at 100°C for 15–20 minutes.
Advantages Over Conventional Methods
-
Time reduction : 20 minutes vs. 6–12 hours for classical methods.
-
Yield enhancement : 80–88% isolated yield.
-
Energy efficiency : Lower thermal decomposition risk.
Catalytic Amination Using Transition Metals
Palladium and nickel catalysts enable direct coupling of methylamine with benzene-1,3-dicarboxylate esters.
Palladium-Catalyzed Coupling
Using Pd(OAc)₂/Xantphos as the catalytic system, methylamine gas is introduced to dimethyl benzene-1,3-dicarboxylate in toluene at 110°C. The method achieves 70–75% yield but requires rigorous exclusion of moisture.
Nickel-Mediated Reactions
Nickel(II) acetylacetonate [Ni(acac)₂] in ionic liquids (e.g., [BMIM][BF₄]) permits milder conditions (80°C, 6 hours) with comparable yields.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Cost (Relative) |
|---|---|---|---|---|
| Acid Chloride | 78–85 | 95–98 | 6–8 h | Moderate |
| Carbodiimide Coupling | 65–72 | 98 | 4–6 h | High |
| Microwave | 80–88 | 99 | 0.25–0.5 h | Very High |
| Catalytic Amination | 70–75 | 97 | 6–12 h | Moderate |
Challenges and Mitigation Strategies
Steric Hindrance in Meta-Substitution
The 1,3-substitution pattern creates steric constraints during amidation. Strategies to address this include:
-
High-pressure conditions : Forces reactant proximity in catalytic amination.
-
Ultrasonication : Enhances mass transfer in heterogeneous reactions.
Byproduct Formation
Mono-amide derivatives arise from incomplete reaction. Countermeasures involve:
-
Stepwise addition : Introducing dimethylamine in aliquots.
-
Excess reagent : Using 2.5 equivalents of amine per carboxylic acid group.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Solvent recovery : Distillation of THF or DMF for reuse.
-
Waste management : Neutralization of HCl byproducts with aqueous NaOH.
-
Continuous flow systems : Tubular reactors for acid chloride methods improve throughput.
Analytical Characterization
Critical quality control metrics include:
-
Melting point : 189–191°C (lit. value).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.85 (s, 6H, N-CH₃), 7.55–7.68 (m, 3H, Ar-H), 8.12 (s, 1H, Ar-H), 10.21 (s, 2H, NH).
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch).
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